molecular formula C21H21FN6O5 B12778316 JR1Idx058G CAS No. 1294007-59-2

JR1Idx058G

Cat. No.: B12778316
CAS No.: 1294007-59-2
M. Wt: 456.4 g/mol
InChI Key: RMDPXHNYYYEJFP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JR1Idx058G involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route includes the following steps:

Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

JR1Idx058G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

JR1Idx058G has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: this compound has shown potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

Properties

1294007-59-2

Molecular Formula

C21H21FN6O5

Molecular Weight

456.4 g/mol

IUPAC Name

6-[[5-fluoro-2-(4-hydroxy-3,5-dimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C21H21FN6O5/c1-21(2)19(30)27-18-12(33-21)5-6-15(26-18)25-17-11(22)9-23-20(28-17)24-10-7-13(31-3)16(29)14(8-10)32-4/h5-9,29H,1-4H3,(H3,23,24,25,26,27,28,30)

InChI Key

RMDPXHNYYYEJFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)O)OC)C

Origin of Product

United States

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